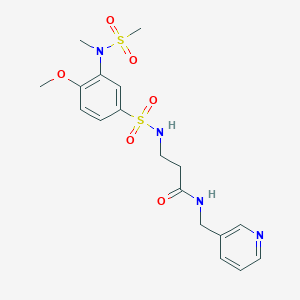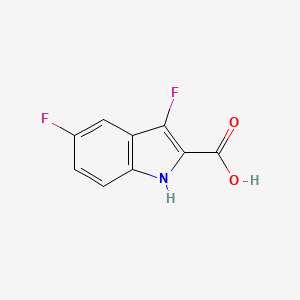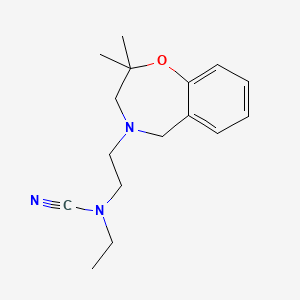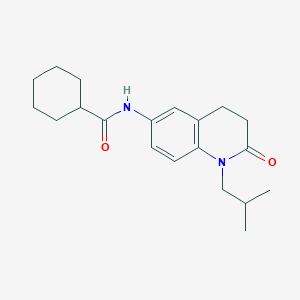![molecular formula C24H25BO2 B2851538 2-([1,1':4',1''-Terphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1080632-76-3](/img/structure/B2851538.png)
2-([1,1':4',1''-Terphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-([1,1’:4’,1’'-Terphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a boronic ester derivative of a terphenyl compound . Terphenyls are a group of closely related aromatic hydrocarbons, also known as diphenylbenzenes or triphenyls, consisting of a central benzene ring substituted with two phenyl groups .
Chemical Reactions Analysis
As a boronic ester, this compound would be expected to undergo reactions typical of this class of compounds, such as Suzuki-Miyaura cross-coupling reactions. The terphenyl moiety could also undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its aromatic terphenyl structure and the boronic ester group. It would likely be a solid at room temperature, with a relatively high melting point due to the presence of the aromatic rings .Aplicaciones Científicas De Investigación
Inhibitory Activity Against Serine Proteases
Research demonstrates the synthesis of derivatives of 2-([1,1':4',1''-Terphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and their inhibitory activity against serine proteases, such as thrombin. These compounds were studied in both solid state and in solution, showing no S–B coordination and only weak N–B coordination (Spencer et al., 2002).
Enhanced Brightness in Nanoparticles
The compound has been used in the synthesis of nanoparticles, contributing to their enhanced brightness and fluorescence. It has been involved in the initiation of Suzuki-Miyaura chain growth polymerization, creating nanoparticles with bright fluorescence emissions, which could be tuned to longer wavelengths by energy transfer (Fischer, Baier, & Mecking, 2013).
Molecular Structure Analysis
The molecular structure of derivatives of this compound has been analyzed through various techniques like X-ray diffraction. These studies offer insights into the molecular and crystal structures, aiding in understanding the compound's physical and chemical properties (Coombs et al., 2006).
Application in Polymer Synthesis
This compound has been pivotal in the synthesis of polymers. For instance, it has been used in the synthesis of deeply colored polymers containing isoDPP units, contributing to the development of new materials with specific optical properties (Welterlich, Charov, & Tieke, 2012).
Development of Boron-Capped Polyenes
It has been instrumental in the synthesis of boron-capped polyenes, which have potential applications in new materials for technologies like Liquid Crystal Displays. The boron-containing polyene systems synthesized using this compound are being explored for their applications in various technological fields (Das et al., 2015).
Mecanismo De Acción
Target of Action
The compound “2-([1,1’:4’,1’'-Terphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane”, also known as “4-terphenyl boronic acid pinacol ester”, is a complex organic molecule. Similar compounds have been found to interact with enzymes such as the ditrans,polycis-undecaprenyl-diphosphate synthase in escherichia coli .
Mode of Action
Based on its structural similarity to other terphenyl compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces . These interactions can lead to changes in the conformation and activity of the target molecules .
Biochemical Pathways
Terphenyl compounds are known to interact with various biochemical pathways, depending on their specific targets . For example, they may affect metabolic pathways, signal transduction pathways, or gene expression pathways .
Pharmacokinetics
Like other organic compounds, it is likely to be absorbed into the body through the gastrointestinal tract or skin, distributed throughout the body via the bloodstream, metabolized in the liver, and excreted in urine or feces .
Result of Action
Based on its structural similarity to other terphenyl compounds, it may cause changes in the activity of its target molecules, leading to downstream effects on cellular processes such as metabolism, signal transduction, or gene expression .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other molecules that can interact with the compound, and the specific characteristics of the target molecules . For example, the compound’s efficacy may be reduced in environments with high pH or temperature, or in the presence of molecules that compete for the same targets .
Propiedades
IUPAC Name |
4,4,5,5-tetramethyl-2-[4-(4-phenylphenyl)phenyl]-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25BO2/c1-23(2)24(3,4)27-25(26-23)22-16-14-21(15-17-22)20-12-10-19(11-13-20)18-8-6-5-7-9-18/h5-17H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POKQNZPMVVRGTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25BO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-cyclohexyl-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]acetamide](/img/structure/B2851461.png)
![N-(4-(3-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-2-hydroxypropoxy)phenyl)acetamide dihydrochloride](/img/structure/B2851464.png)
![Pentyl 2-methyl-5-{[(4-methyl-3-nitrophenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B2851465.png)
![8-((3-Chloro-4-fluorophenyl)sulfonyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2851467.png)



![N-(3-chlorophenyl)-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2851476.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2851477.png)
